Product packaging for 2-Fluoro-5-iodophenol(Cat. No.:CAS No. 186589-89-9)

2-Fluoro-5-iodophenol

Cat. No.: B599578
CAS No.: 186589-89-9
M. Wt: 238
InChI Key: JDGBFLDXIZQLLT-UHFFFAOYSA-N
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Description

Significance of Phenolic Structures in Organic Chemistry and Chemical Biology

The phenolic moiety, consisting of a hydroxyl group (-OH) directly attached to an aromatic ring, is a cornerstone structure in organic chemistry. chemscene.com Phenols are not merely simple aromatic alcohols; the interaction between the hydroxyl group's lone pair electrons and the aromatic π-system imparts unique characteristics. chemicalbook.com This electronic relationship makes the hydroxyl proton more acidic than in typical alcohols and activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions. chemscene.comalfa-chemistry.com

In chemical biology and biochemistry, phenolic compounds are ubiquitous and of immense importance. rsc.orgchlorobenzene.ltd They are found in a vast array of natural products, and their structures are integral to many biologically active molecules. Their significance stems from several key roles:

Antioxidant Properties: Phenols can act as potent antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. chemicalbook.com

Biological Signaling and Interactions: The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor, allowing these molecules to interact with protein binding sites, such as those in enzymes and receptors. chemicalbook.com This capability is fundamental to the biological activities of many phenolic drugs and natural products, which include anti-inflammatory, antimicrobial, and anticancer effects. chlorobenzene.ltdnist.govcalpaclab.com

Synthetic Building Blocks: The reactivity of both the hydroxyl group and the aromatic ring makes phenols versatile starting materials and intermediates for the synthesis of more complex molecules. alfa-chemistry.com

The Role of Fluorine and Iodine Substituents in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms like fluorine and iodine onto a phenolic ring is a powerful strategy in medicinal chemistry to modulate a molecule's properties. smolecule.com While both are halogens, their effects are distinct due to their differing sizes, electronegativities, and polarizabilities.

Fluorine , the most electronegative element, is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å). fluorochem.co.uk Its incorporation can lead to profound changes:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life. fluorochem.co.uk

Basicity (pKa) Modulation: Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic centers, which can alter a molecule's ionization state, solubility, and ability to permeate membranes. amadischem.com

Binding Affinity: Fluorine can enhance binding to target proteins through favorable electrostatic interactions and by influencing molecular conformation. sigmaaldrich.com

Iodine , in contrast, is much larger and less electronegative but more polarizable. This gives it a different, yet equally important, role:

Halogen Bonding: The electron distribution around the iodine atom in a C-I bond is anisotropic, creating a region of positive electrostatic potential known as a σ-hole. This allows iodine to act as a Lewis acid and form a "halogen bond" with Lewis bases like oxygen or nitrogen atoms in a protein's binding site, serving as a powerful tool for molecular recognition.

Synthetic Handle: The carbon-iodine bond is weaker than other carbon-halogen bonds, making iodine an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for building complex molecular architectures.

Radiolabeling: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) are widely used in nuclear medicine for both diagnostic imaging and radiotherapy.

Table 1: Comparative Properties of Hydrogen, Fluorine, and Iodine Substituents
PropertyHydrogen (H)Fluorine (F)Iodine (I)
van der Waals Radius (Å)1.201.47 fluorochem.co.uk1.98
Pauling Electronegativity2.203.98 amadischem.com2.66
Bond Strength to Carbon (C-X, kJ/mol)~413~485~238
Key Role in Drug DesignBaseline / ReferenceMetabolic blocker, pKa modulator, conformational control amadischem.comHalogen bonding, synthetic handle, imaging agent

Research Landscape of Dihalo-substituted Phenols, with a Focus on 2-Fluoro-5-iodophenol

Dihalo-substituted phenols are valuable intermediates in organic synthesis. The presence of two different halogens offers opportunities for selective, stepwise reactions, where one halogen can be manipulated while the other remains intact for subsequent transformations. This differential reactivity is key to constructing complex molecules in a controlled manner.

This compound (CAS: 186589-89-9) is a specific example of such a dihalo-substituted phenol (B47542). While detailed research findings on its specific applications are not as widely published as for some of its isomers, its structure suggests significant potential as a specialized chemical building block. chlorobenzene.ltdfluorochem.co.uk Its identity as a research chemical is confirmed by its commercial availability and basic characterization data.

Table 2: Physicochemical Properties of this compound
IdentifierValueSource
CAS Number186589-89-9 fluorochem.co.uk
Molecular FormulaC₆H₄FIO
Molecular Weight238.00 g/mol
InChIKeyJDGBFLDXIZQLLT-UHFFFAOYSA-N

The research potential of this compound lies in the strategic combination of its functional groups. The fluorine atom at the 2-position and the iodine atom at the 5-position provide distinct points for chemical modification. The carbon-iodine bond is significantly more reactive in metal-catalyzed cross-coupling reactions than a carbon-fluorine bond, allowing for selective elaboration at the 5-position. The fluorine atom, meanwhile, can influence the molecule's electronic properties and serve as a subtle modulator of conformation and binding.

One identified application area for this compound is as a Protein Degrader Building Block . fluorochem.co.uk This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are sophisticated therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. In this context, this compound would serve as a fragment or intermediate for constructing the final, complex degrader molecule. Its utility stems from the ability to use the iodo-group as a handle for further synthesis while the fluoro- and phenol groups contribute to the final molecule's desired binding properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FIO B599578 2-Fluoro-5-iodophenol CAS No. 186589-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBFLDXIZQLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677241
Record name 2-Fluoro-5-iodophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-89-9
Record name 2-Fluoro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-iodophenol
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Synthetic Methodologies and Strategies for 2 Fluoro 5 Iodophenol

Retrosynthetic Analysis and Key Disconnections for 2-Fluoro-5-iodophenol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For this compound, the primary disconnections involve the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds, as well as the hydroxyl group attached to the aromatic ring. Key synthons, which are idealized fragments resulting from these disconnections, guide the selection of practical synthetic equivalents.

A logical retrosynthetic approach would disconnect the C-I bond, suggesting a late-stage iodination of a 2-fluorophenol (B130384) precursor. This is often favorable due to the reactivity of the phenol (B47542) ring towards electrophilic substitution. Another key disconnection is the C-F bond, which points towards a nucleophilic aromatic substitution (SNAr) on a di-halo-substituted benzene (B151609) or a related derivative. The hydroxyl group can be envisioned as being introduced via a diazonium salt intermediate, starting from a corresponding aniline (B41778).

Classical Synthetic Routes to this compound and Related Isomers

Traditional methods for the synthesis of halophenols often rely on multi-step sequences starting from readily available materials like anilines and nitrobenzenes.

Multi-step Synthesis from Anilines and Nitrobenzenes

A common route to substituted phenols involves the diazotization of an aromatic amine (aniline) followed by hydrolysis. For this compound, this would typically start from 2-fluoro-5-iodoaniline. cymitquimica.com The synthesis of this aniline precursor can begin with a commercially available nitrobenzene.

For instance, a synthetic pathway could start with 2,4-difluoronitrobenzene. google.com This compound can undergo a nucleophilic aromatic substitution reaction with ammonia (B1221849) to selectively replace the fluorine at the 4-position, yielding 5-fluoro-2-nitroaniline. google.com The nitro group can then be reduced to an amine, for example, using iron in the presence of an acid, to give 4-fluoro-2-aminoaniline. google.com Subsequent iodination and diazotization followed by hydrolysis would lead to the target molecule.

An alternative starting material is o-nitroaniline, which can be iodinated to produce 2-nitro-4-iodoaniline. google.com This can then undergo further transformations, such as reduction of the nitro group and introduction of the fluorine and hydroxyl groups. A patented method describes the synthesis of 2-bromo-5-iodophenol (B576787) from o-nitroaniline via iodination, diazotization to introduce bromine, reduction, and a final diazotization to introduce the hydroxyl group. google.com A similar strategy could be adapted for the synthesis of this compound.

Iodination and Fluorination Strategies on Precursor Phenols

Direct halogenation of a phenol precursor is another classical and straightforward approach. The synthesis can be achieved by the regioselective iodination of 2-fluorophenol. The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions. Since the ortho position is already occupied by fluorine, iodination is expected to occur at the para position (position 5 relative to the fluorine). Reagents like iodine monochloride (ICl) in acetic acid are often employed for such transformations.

Conversely, one could start with an iodinated phenol and introduce the fluorine atom. However, direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents. smolecule.com Nucleophilic fluorination on a suitably activated precursor, such as a nitrophenol, is a more common strategy. For example, a process for preparing 2-fluoro-5-nitroaniline (B1294389) involves the reaction of 2,4-dinitrofluorobenzene with iron in the presence of an acid to selectively reduce the nitro group at the 2-position. google.com

Modern Catalytic Approaches for the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Reactions for C-X Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. scholaris.ca While direct palladium-catalyzed C-H iodination or fluorination of phenols is an area of ongoing research, cross-coupling reactions are well-established. For instance, a suitably functionalized fluorophenol derivative, such as a triflate or a boronic acid, could undergo a palladium-catalyzed coupling reaction with an iodine source.

Palladium-catalyzed reactions are also instrumental in the synthesis of precursors. For example, palladium-catalyzed benzannulation reactions can be used to construct densely substituted fluorinated benzene derivatives, which can then be converted to the desired phenol. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including fluoride (B91410) and hydroxide (B78521), onto an aromatic ring. semanticscholar.org The reaction requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halogen). libretexts.org

A plausible SNAr strategy for this compound could start from a precursor like 1,2-difluoro-4-iodobenzene (B1299772). A selective nucleophilic substitution of one of the fluorine atoms with a hydroxide source could yield the target compound. The regioselectivity of this reaction would be influenced by the electronic effects of the iodine atom.

Recent advancements in SNAr reactions include the use of eco-friendly solvents and catalysts. For example, the use of the polymer hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions. d-nb.info Such methodologies could potentially be applied to the synthesis of this compound, offering a more sustainable synthetic route.

Below is a summary table of the synthetic strategies discussed:

Table 1: Summary of Synthetic Strategies for this compound
Strategy Starting Material Example Key Transformation(s) Advantages Limitations
Multi-step from Anilines/Nitrobenzenes 2,4-difluoronitrobenzene Diazotization, Reduction, Halogenation Access to a wide range of isomers, use of readily available starting materials. Often requires multiple steps, may involve harsh reagents.
Halogenation of Precursor Phenols 2-fluorophenol Electrophilic Iodination Direct and often high-yielding for the final step. Regioselectivity can be an issue, precursor phenol may not be readily available.
Palladium-Catalyzed Reactions Functionalized fluorophenol (e.g., triflate) Cross-coupling High efficiency, functional group tolerance, mild conditions. Catalyst cost and sensitivity, precursor synthesis may be complex.

| Nucleophilic Aromatic Substitution (SNAr) | 1,2-difluoro-4-iodobenzene | Nucleophilic substitution with hydroxide | Good for introducing fluorine or hydroxyl groups, can be highly selective. | Requires activated substrates with electron-withdrawing groups. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and efficient manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.comunibo.it

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a reaction in converting reactant atoms to the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. youtube.com In the context of synthesizing this compound, synthetic routes that maximize the incorporation of atoms from starting materials are a key goal. For instance, methods that avoid the use of protecting groups or stoichiometric reagents in favor of catalytic processes can significantly improve atom economy.

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and often toxic solvents, which contribute significantly to the environmental impact of chemical processes. unibo.itskpharmteco.com Green chemistry encourages the use of safer alternatives such as water, supercritical fluids like CO2, or bio-based solvents. reagent.co.ukorientjchem.org For the synthesis of this compound, replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF) with greener options is a primary consideration. skpharmteco.com Research into solvent substitution guides helps chemists select the most environmentally benign option that maintains reaction efficacy. wordpress.com Furthermore, developing processes that are solvent-free, such as mechanochemical synthesis (ball-milling), represents a significant advancement. acs.orgresearchgate.net This technique has been shown to be effective for related sulfonylation reactions, reducing reaction times and limiting the use of toxic solvents. acs.org

Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. The development of efficient catalysts for the specific halogenation steps required to produce this compound is an active area of research. For example, palladium-catalyzed iodination has been shown to be effective for the synthesis of related iodophenols, offering high yields and selectivity. The use of catalysts can also enable reactions under milder conditions, further reducing energy consumption.

The table below summarizes the application of key green chemistry principles to the synthesis of halogenated phenols.

Green Chemistry PrincipleApplication in Phenol SynthesisPotential Benefit for this compound
High Atom Economy Prioritizing addition and cycloaddition reactions over substitution and elimination reactions. jocpr.comReduced generation of byproducts, leading to a more efficient and less wasteful process.
Safer Solvents Replacing volatile organic compounds (VOCs) with water, ionic liquids, or bio-solvents. orientjchem.orgMinimized environmental pollution and health risks for workers. skpharmteco.comreagent.co.uk
Energy Efficiency Utilizing catalysts to lower reaction temperatures and pressures. bloomtechz.comReduced operational costs and carbon footprint associated with the synthesis.
Catalysis Employing metal catalysts (e.g., Pd, Cu) or biocatalysts for selective transformations. researchgate.netIncreased reaction rates, yields, and regioselectivity; potential for catalyst recycling.
Mechanochemistry Performing reactions in a ball mill with minimal or no solvent. acs.orgresearchgate.netDrastically reduced solvent waste and often shorter reaction times. researchgate.net

Synthetic Challenges and Future Directions in the Preparation of this compound

The synthesis of this compound presents several challenges, primarily related to achieving the desired regioselectivity and the often harsh conditions required for halogenation.

Synthetic Challenges:

Regioselectivity: A major hurdle is the precise installation of the fluoro and iodo groups at the C2 and C5 positions, respectively, on the phenol ring. Electrophilic aromatic substitution reactions often yield a mixture of isomers, which can be difficult to separate and leads to lower yields of the desired product. For example, the direct iodination of phenol can produce both 2-iodophenol (B132878) and 4-iodophenol. chemicalbook.com The directing effects of the hydroxyl and existing halogen substituents must be carefully managed to favor the formation of the 2,5-disubstituted product.

Harsh Reaction Conditions: Some traditional methods for halogenation require strong acids, high temperatures, or the use of hazardous reagents, which are not ideal from a green chemistry perspective. mdpi.com For example, nitration often employs mixtures of nitric and sulfuric acid. Finding milder and more selective reagents and conditions is a continuing challenge.

Future Directions:

The future of this compound synthesis lies in the development of more efficient, selective, and sustainable methods.

Novel Catalytic Systems: Research is expected to focus on new catalysts that can direct the halogenation of phenols with high regioselectivity under mild conditions. This includes exploring catalysts for direct C-H activation and functionalization, which would represent a more atom-economical approach by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and control over reaction parameters. Implementing flow processes for the halogenation and other steps in the synthesis of this compound could lead to higher yields and purity.

Biocatalysis and Electrochemical Synthesis: Emerging technologies like biocatalysis (using enzymes) and electrochemical synthesis offer promising green alternatives to traditional methods. bloomtechz.com These approaches could provide highly selective transformations under ambient conditions, avoiding the use of toxic reagents and reducing waste. bloomtechz.com

Advanced Mechanochemical Protocols: Further development of mechanochemical methods could lead to entirely solvent-free syntheses of this compound and its derivatives, significantly improving the environmental profile of the process. researchgate.net

The table below outlines some of the challenges and potential future solutions in the synthesis of this compound.

ChallengeTraditional ApproachFuture Direction / Potential Solution
Regiocontrol Multi-step synthesis with protecting groups and directing groups. Development of highly regioselective catalysts; C-H activation.
Low Overall Yield Sequential reactions with purification at each step. google.comOne-pot tandem reactions; flow chemistry to minimize intermediate losses. researchgate.net
Harsh Conditions Use of strong acids (H₂SO₄), oxidizers, and high temperatures. mdpi.comMilder conditions through advanced catalysis, photochemistry, or biocatalysis.
Waste Generation Use of stoichiometric reagents and hazardous solvents. skpharmteco.comCatalytic cycles, solvent-free methods (mechanochemistry), use of greener solvents. orientjchem.orgacs.org

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Iodophenol

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The aromatic ring of 2-fluoro-5-iodophenol is subject to both electrophilic and nucleophilic attacks, with the outcome dictated by the electronic properties of its substituents. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Conversely, the halogens are deactivating yet ortho, para-directing. libretexts.org

Electrophilic aromatic substitution, such as further iodination, can occur, driven by the activating effect of the hydroxyl group. For instance, the use of iodine sources under acidic conditions can introduce another iodine atom to the ring.

Nucleophilic aromatic substitution is also a key reaction type for this molecule. While aryl halides are generally unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups can activate the ring for such reactions. libretexts.org In this compound, the combined electron-withdrawing effects of the fluorine and iodine atoms, though moderate, can facilitate the displacement of one of the halogens by a strong nucleophile under specific conditions. smolecule.com

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group is a primary site of reactivity in this compound. It can undergo a variety of reactions typical for phenols, including:

Oxidation: The hydroxyl group can be oxidized to form quinone-like structures using common oxidizing agents. smolecule.com

Etherification: It readily participates in reactions to form ethers. A notable example is the Mitsunobu reaction, which allows for the formation of ether linkages, a crucial step in the synthesis of certain glucocorticoid receptor modulators.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. cymitquimica.com

Deprotonation: As a weak acid, the phenol (B47542) can be deprotonated by a suitable base to form a phenoxide ion. This enhances its nucleophilicity and is often the initial step in many of its reactions.

The acidity of the hydroxyl group is influenced by the electron-withdrawing halogen substituents. umich.edu

Reactivity of the Halogen Substituents (Fluorine and Iodine)

The two halogen atoms on the benzene (B151609) ring exhibit distinct reactivities, which is a cornerstone of the synthetic utility of this compound.

Iodine as a Leaving Group in Coupling Reactions

The iodine atom is an excellent leaving group, making the C-I bond a prime site for various transition-metal-catalyzed cross-coupling reactions. researchgate.net This reactivity is fundamental to its use as a building block in the synthesis of more complex aryl compounds. Common coupling reactions involving the displacement of iodine include:

Suzuki Coupling: Reaction with boronic acids or their esters.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

These reactions are typically catalyzed by palladium complexes and allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. smolecule.com The high reactivity of the C-I bond compared to the C-F bond allows for selective functionalization.

Coupling ReactionCoupling PartnerCatalyst (Typical)Bond Formed
SuzukiAr'-B(OH)₂Pd(PPh₃)₄C-C
HeckAlkenePd(OAc)₂C-C
SonogashiraAlkynePdCl₂(PPh₃)₂/CuIC-C
Buchwald-HartwigAminePd₂(dba)₃/ligandC-N

Fluorine's Influence on Ring Activation and Directing Effects

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (σ-withdrawing) on the aromatic ring. libretexts.org This effect deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com However, fluorine can also act as a π-donor through its lone pairs, donating electron density back to the ring via resonance. libretexts.org

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model transition states and activation energies for reactions like Suzuki-Miyaura couplings involving iodophenol derivatives. Experimental techniques such as in-situ FTIR or Raman spectroscopy can be used to monitor the formation of intermediates during a reaction.

In the context of related fluorophenols, studies have investigated the mechanism of defluorination, which proceeds through a hydrogen atom abstraction from the phenol group to form a radical intermediate, followed by an attack on the substrate radical. acs.org The transition states for these steps have been calculated, providing insight into the reaction energetics. acs.org

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are a critical aspect of its synthetic utility, particularly in the synthesis of complex, biologically active molecules where specific stereoisomers are required. While the aromatic ring of this compound itself is achiral, its substituents can influence the stereochemistry of reactions at adjacent or newly formed chiral centers. The interplay of electronic effects from the fluorine and iodine atoms, along with the directing effect of the hydroxyl group, can play a significant role in controlling the three-dimensional arrangement of atoms in the products.

Research into the stereochemical aspects of reactions with this compound often focuses on diastereoselective and enantioselective transformations. These reactions are crucial for producing single enantiomers of chiral compounds, which is a common requirement in the pharmaceutical industry due to the different physiological activities of enantiomers.

One area where stereochemical considerations are paramount is in palladium-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed heteroannulation of 2-iodophenol (B132878) derivatives with enantiomerically pure or enriched α-arylpropargylamines has been shown to produce valuable chiral synthons with high stereoselectivity. researchgate.net Although this example does not specifically use this compound, the principle can be extended. The steric and electronic nature of the fluorine and iodine substituents on the phenol ring could influence the transition state geometry of such coupling reactions, thereby affecting the diastereoselectivity of the product.

Another important reaction type where stereochemistry is a key consideration is in etherification reactions, such as the Mitsunobu reaction. This compound is utilized in Mitsunobu reactions to form ether linkages, for example, in the synthesis of glucocorticoid receptor modulators. In these reactions, if the alcohol partner is chiral, the stereocenter is typically retained or inverted in a predictable manner (SN2-type mechanism). The specific substituents on the phenol can influence reaction rates and yields, but the stereochemical outcome at the alcohol center is primarily dictated by the established mechanism of the Mitsunobu reaction.

The development of asymmetric catalytic systems is another avenue for controlling stereochemistry in reactions involving this compound. Chiral catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. rsc.org For example, in asymmetric fluorination reactions, chiral phase-transfer catalysts have been used to achieve enantioselectivity. google.com While not a reaction of this compound itself, the principles of using chiral catalysts to induce asymmetry are broadly applicable to reactions where this compound could be a substrate.

The following table summarizes potential stereoselective reactions involving this compound and the key factors that would influence the stereochemical outcome.

Reaction TypeChiral ComponentPotential Stereochemical OutcomeInfluencing Factors
Palladium-catalyzed Cross-CouplingChiral coupling partner (e.g., chiral amine or alkyne)DiastereoselectivityStructure of the chiral partner, ligands on the palladium catalyst, reaction conditions (temperature, solvent).
Mitsunobu EtherificationChiral alcoholInversion or retention of stereochemistry at the alcohol centerThe inherent mechanism of the Mitsunobu reaction.
Asymmetric CatalysisChiral catalystEnantioselectivityStructure of the chiral catalyst, nature of the reactants, reaction conditions.

It is important to note that while the principles of stereoselective synthesis are well-established, detailed studies focusing specifically on the stereochemical control in reactions of this compound are not extensively documented in publicly available literature. Therefore, the considerations discussed are based on analogous chemical transformations and the fundamental principles of asymmetric synthesis. rsc.org Further research in this area would be beneficial to fully elucidate the stereochemical behavior of this versatile building block.

Spectroscopic Characterization and Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 2-Fluoro-5-iodophenol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR Studies for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in assigning the positions of protons on the aromatic ring of this compound. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent fluorine and iodine atoms, as well as the hydroxyl group. libretexts.org In a typical ¹H NMR spectrum, the aromatic protons of similar compounds appear in the range of δ 6.8–7.5 ppm. The splitting patterns of these signals, resulting from spin-spin coupling with neighboring protons and the fluorine atom, provide crucial information for the definitive assignment of each proton to its specific location on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of this compound. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the electronegative fluorine atom will exhibit a characteristic chemical shift, as will the carbon bonded to the iodine atom. The signals are often split due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which aids in the assignment of the carbon signals.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds like this compound. wikipedia.orgnanalysis.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. wikipedia.orgnanalysis.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique spectral window for analysis. wikipedia.orgbiophysics.org For organofluorine compounds, these shifts can range from approximately -50 to -220 ppm. wikipedia.org In the case of aryl fluorides, the chemical shift is a valuable indicator of the electronic effects of the other substituents on the aromatic ring. For instance, the typical chemical shift range for ArF is +80 to +170 ppm. alfa-chemistry.com The coupling between the fluorine and neighboring protons (JHF) and carbons (JCF) further aids in the complete structural elucidation. wikipedia.org

¹⁹F NMR Data for a Related Compound
Compound Chemical Shift (δ) ppm
2-chloro-4-fluorotoluene (B151448)Not specified
This table is based on a study of fluoxetine (B1211875) hydrochloride using 2-chloro-4-fluorotoluene as an internal calibrant. nanalysis.com

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

Correlation SpectroscopY (COSY) experiments establish correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. doi.org

Elucidation of Intramolecular Hydrogen Bonding via NMR Chemical Shifts

The presence and strength of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom can be investigated using NMR. The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. libretexts.orgnih.gov In the absence of hydrogen bonding, the OH proton signal is typically broad and its chemical shift can be concentration-dependent. mdpi.com However, the formation of an intramolecular hydrogen bond can result in a downfield shift of the OH proton resonance and make it less sensitive to changes in concentration. modgraph.co.uk Studies on similar 2-halophenols have shown that while weak intramolecular hydrogen bonding exists in 2-chloro, 2-bromo, and 2-iodophenol (B132878), there is very little evidence for it in 2-fluorophenol (B130384). rsc.orgcore.ac.uk This is attributed to the specific electronic and steric properties of the fluorine atom. rsc.org

Analysis of Aromatic Ring Vibrations and Halogen Effects

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to several decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula. For this compound, with the chemical formula C₆H₄FIO, the theoretical exact mass can be calculated with high precision. avantorsciences.com

HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The experimentally measured exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) of this compound can be compared to the calculated theoretical value to confirm its elemental composition with high confidence. protocols.io

Interactive Table: Exact Mass Data for this compound

Property Value Source(s)
Molecular Formula C₆H₄FIO avantorsciences.com
Molecular Weight (Nominal) 238 sigmaaldrich.com

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. docbrown.infolibretexts.org

For this compound, several fragmentation pathways can be predicted. A common fragmentation for aromatic compounds is the loss of substituents. The C-I bond is weaker than the C-F or C-O bonds, so a primary fragmentation event would likely be the loss of an iodine atom, leading to a significant peak at m/z 111 ([C₆H₄FO]⁺). Another characteristic fragmentation for phenols is the loss of a carbon monoxide (CO) molecule from the ring, which would lead to a fragment ion from the parent ion at m/z 210 ([C₅H₄FIO]⁺). docbrown.info Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (like the molecular ion) and fragment it further, providing even more detailed structural insights. escholarship.org

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Neutral Loss Source(s)
238 [C₆H₄FIO]⁺ - (Molecular Ion) avantorsciences.comlibretexts.org
210 [C₅H₄FIO]⁺ CO docbrown.info
111 [C₆H₄FO]⁺ I Inferred
94 [C₆H₅O]⁺ I, F docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. up.ac.za The UV-Vis spectrum of a phenol (B47542) derivative is typically characterized by two main absorption bands arising from π → π* transitions within the benzene ring. up.ac.za

For this compound, the positions and intensities of these absorption bands are influenced by the hydroxyl, fluoro, and iodo substituents. The hydroxyl group and the halogen atoms act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity of the benzene chromophore. Studies on substituted fluorophenols show that the position of the fluorine atom significantly affects the electronic transition energies. acs.org Ortho- and meta-fluoro substitutions tend to cause a hypsochromic (blue) shift to shorter wavelengths compared to phenol, while a para-fluoro substitution results in a bathochromic (red) shift to longer wavelengths. acs.org The presence of both an ortho-fluoro and a meta-iodo group in this compound would result in a complex shift pattern based on the combined electronic effects of these substituents. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and compare them with experimental UV-Vis spectra. nih.govacs.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic and energetic properties of 2-Fluoro-5-iodophenol. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a microscopic view of its molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netscholarsresearchlibrary.com For halogenated phenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), provide reliable predictions of molecular geometries, electronic properties, and vibrational frequencies. researchgate.netscholarsresearchlibrary.comresearchgate.net

In studies of related fluorophenol and nitrophenol isomers, DFT has been employed to determine optimized geometries and electronic behaviors. researchgate.net For instance, calculations on fluorophenol isomers have shown that the meta-substituted form can be the most stable. The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For a series of halogenated phenols, these parameters have been calculated to predict their biological activity. researchgate.net

The electronic structure of this compound is significantly influenced by the presence of the fluorine and iodine substituents. The fluorine atom, being highly electronegative, and the iodine atom, being highly polarizable, create a unique electronic environment on the phenolic ring. DFT calculations can quantify these effects on the electron density distribution and molecular electrostatic potential. For example, in a study of 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations were used to analyze the Mulliken charge distribution and HOMO-LUMO analysis. karazin.ua

A summary of typical electronic properties that can be determined for halogenated phenols using DFT is presented in Table 1.

PropertyTypical Calculated Value Range for Halogenated PhenolsSignificance
HOMO Energy-6.0 to -7.0 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy-1.0 to -2.0 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVIndicates chemical reactivity and stability.
Dipole Moment (µ)1.0 to 3.0 DMeasures the overall polarity of the molecule.

Note: The values in this table are representative and derived from general findings for halogenated phenols. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed for high-accuracy calculations of geometry and energy. mdpi.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. uoa.gr

Geometry optimization using ab initio methods determines the lowest energy arrangement of atoms in a molecule. google.com For ortho-substituted phenols, these calculations are crucial for understanding the subtle interplay of steric and electronic effects that dictate the final geometry. researchgate.net In a study on chlorophenols, ab initio and DFT methods were used to systematically investigate the structures and properties, highlighting the role of intramolecular interactions. researchgate.net

For this compound, ab initio calculations would precisely determine bond lengths, bond angles, and dihedral angles. These calculations can also provide accurate total energies, which are essential for comparing the stabilities of different conformers. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties. mdpi.com A study on iron-sulfur cubanes demonstrated the importance of high-level ab initio calculations for obtaining accurate energies. uoa.gr

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Conformational Analysis and Potential Energy Surfaces

The presence of the hydroxyl group and the ortho-fluorine substituent in this compound gives rise to different spatial arrangements, or conformations, which can be explored through computational methods.

Ortho-substituted phenols, including this compound, can exist as two planar conformers: a cis form, where the hydroxyl proton is oriented towards the ortho-substituent, and a trans form, where it is oriented away. upes.ac.in The cis conformer can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen. upes.ac.in

The relative stability of the cis and trans conformers is a topic of considerable interest and has been studied for various o-halophenols. researchgate.net The energy difference between these isomers is typically small, on the order of a few kcal/mol. modgraph.co.uk For 2-fluorophenol (B130384), some studies suggest that there is very little to no intramolecular hydrogen bonding, which would imply a different energy balance between the cis and trans forms compared to other halophenols. rsc.orgresearchgate.net In contrast, for heavier halogens like chlorine, bromine, and iodine, a weak intramolecular hydrogen bond is generally observed, favoring the cis conformation. rsc.orgresearchgate.net

Computational studies on 2-halophenols have reported varying energy differences between the cis and trans isomers, which are sensitive to the level of theory and the solvent model used. upes.ac.in For 2-fluorophenol, the trans isomer is often found to be more stable or of comparable stability to the cis isomer. researchgate.net The relative energies of these conformers for this compound would be influenced by the interplay of the potential O-H···F interaction and steric effects.

A representative table of energy differences for o-halophenols is shown below.

o-HalophenolMost Stable Conformer (in non-polar solvent)Approximate Energy Difference (kcal/mol)
2-Fluorophenoltrans0.4 - 1.0
2-Chlorophenolcis1.0 - 2.0
2-Bromophenolcis1.5 - 2.5
2-Iodophenol (B132878)cis1.5 - 2.5

Note: These values are based on literature data for single-substituted phenols and serve as an illustrative guide. upes.ac.inresearchgate.net

Analysis of Molecular Interactions

The internal interactions within the this compound molecule are critical in defining its structure and properties.

The possibility of intramolecular hydrogen bonding is a key feature of ortho-substituted phenols. In this compound, a potential intramolecular hydrogen bond can form between the hydroxyl proton and the ortho-fluorine atom (O-H···F). The existence and strength of such a bond in 2-fluorophenol itself is a subject of debate, with some studies suggesting it is very weak or non-existent. rsc.orgresearchgate.net This is often attributed to the high electronegativity of fluorine, which can lead to repulsive forces that counteract the formation of a stable hydrogen bond. researchgate.net

The strength of the intramolecular hydrogen bond in o-halophenols has been found to follow the order Cl > Br > I > F in some studies, which is contrary to the order of halogen electronegativity. researchgate.netcdnsciencepub.com This indicates that factors other than simple electrostatics, such as charge transfer and steric effects, play a significant role. researchgate.net

While an O-H···F interaction is possible in the cis conformer of this compound, an O-H···I interaction is not structurally feasible due to the para position of the iodine relative to the hydroxyl group. The analysis of intramolecular hydrogen bonding is often supported by theoretical calculations of electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM).

Theoretical studies on o-halophenols have estimated the energy of the intramolecular hydrogen bond to be in the range of 0.5 to 3.5 kcal/mol. modgraph.co.uk For 2-fluorophenol, the value is at the lower end of this range, consistent with a very weak interaction. rsc.org

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The unique arrangement of a hydroxyl group, a fluorine atom, and an iodine atom on the benzene (B151609) ring of this compound gives rise to a complex interplay of non-covalent interactions that govern its solid-state packing and solution-phase behavior. Theoretical studies on similar halogenated phenols provide a framework for understanding these forces. rsc.orgacs.orgiucr.org

Hydrogen Bonding: The primary and strongest intermolecular interaction is expected to be the hydrogen bond originating from the phenolic hydroxyl (-OH) group. nih.gov The acidic proton of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom itself can act as an acceptor. In a crystal lattice, this typically leads to the formation of chains or cyclic motifs. Computational studies on substituted phenols have shown that the presence of electron-withdrawing groups, like fluorine and iodine, can increase the acidity of the phenolic proton, thereby strengthening its capacity as a hydrogen bond donor. acs.org

A summary of the expected intermolecular interactions is presented below:

Interaction TypeDonorAcceptorExpected Relative Strength
Hydrogen BondPhenolic -OHPhenolic OxygenStrong
Halogen BondIodine (σ-hole)Oxygen, Fluorine, π-systemModerate
π-π StackingBenzene RingBenzene RingWeak to Moderate

Molecular Dynamics Simulations

For this compound, MD simulations could be employed to:

Analyze Solvation Structure: In various solvents, MD can reveal the preferential organization of solvent molecules around the solute, highlighting the specific roles of the hydroxyl, fluorine, and iodine groups in mediating solute-solvent interactions. acs.org

Predict Conformational Preferences: Simulations can explore the rotational freedom around the C-O bond and how intermolecular interactions in a condensed phase might favor certain conformations.

Study Aggregation Behavior: In solution, MD can simulate the self-assembly of this compound molecules, predicting the formation of dimers or larger aggregates and quantifying the contributions of hydrogen bonding, halogen bonding, and π-π stacking to this process. jim.org.cn

Determine Thermophysical Properties: Properties such as density and glass transition temperature can be predicted from MD simulations of the bulk material, which is particularly relevant in materials science applications of related phenolic compounds. nih.govresearchgate.net

The development of accurate force fields, which are sets of parameters describing the potential energy of the system, is crucial for the reliability of MD simulations. rug.nl For a molecule like this compound, these parameters must accurately capture the nuances of halogen bonding and the electronic effects of the substituents.

Reactivity Descriptors and Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for rationalizing chemical reactivity. rsc.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pairs of the oxygen and iodine atoms. Regions with a high HOMO density are susceptible to attack by electrophiles.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is typically an antibonding π* orbital of the aromatic system. Regions with high LUMO density indicate sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies and shapes of these orbitals. rsc.orgresearchgate.net For substituted benzenes, substituents significantly influence the HOMO and LUMO energies. osti.gov The electron-donating hydroxyl group raises the HOMO energy, activating the ring towards electrophilic substitution, while the electron-withdrawing fluorine and iodine atoms lower both HOMO and LUMO energies. rsc.org

Based on these principles, a table of conceptual DFT reactivity descriptors can be generated, although specific calculated values require a dedicated study.

DescriptorDefinitionPredicted Influence on this compound
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbitalRelatively high due to -OH, but lowered by -F and -I
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbitalLowered by electron-withdrawing halogens
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOModerate; indicates a balance of stability and reactivity
Chemical Hardness (η)(ELUMO - EHOMO) / 2Expected to be a moderately "hard" molecule
Electrophilicity Index (ω)μ2 / (2η) (where μ is chemical potential)Possesses both electrophilic and nucleophilic character

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry, particularly DFT, allows for the accurate prediction of various spectroscopic parameters. tandfonline.com Comparing these theoretical spectra with experimental data serves as a crucial validation for both the computational method and the experimental structural assignment. acs.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects. modgraph.co.uk For substituted phenols, DFT calculations have shown good agreement with experimental chemical shifts, often with root-mean-square deviations (RMSD) of less than 0.3 ppm for ¹H and 6 ppm for ¹³C. tandfonline.com Discrepancies between calculated and experimental shifts can often be attributed to specific intermolecular interactions, such as hydrogen bonding, which are challenging to model perfectly in an implicit solvent environment. modgraph.co.ukresearchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the normal modes of the molecule can be calculated computationally. acs.org These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The predicted infrared (IR) and Raman spectra can be used to assign the peaks observed in experimental spectra. For instance, the characteristic O-H stretching frequency is sensitive to hydrogen bonding and would be predicted at a lower wavenumber when the molecule is simulated as a dimer or in a protic solvent compared to the gas-phase monomer. acs.org DFT calculations have been successful in reproducing the vibrational spectra of substituted phenols with high accuracy. tandfonline.com

A hypothetical comparison based on typical performance of DFT calculations is shown below:

Spectroscopic ParameterTypical Experimental RangePredicted Value (DFT)Key Influences
¹H NMR (Ar-H)6.8–7.5 ppm Calculation would refine specific shiftsElectronic effects of F, I, OH
¹³C NMR (Ar-C)100-160 ppmCalculation would assign each carbonElectronegativity and mesomeric effects
¹⁹F NMR-110 to -120 ppm Calculation would provide a precise valueLocal electronic environment
IR (O-H stretch)3200–3600 cm⁻¹ Dependent on H-bonding; lower in dimerStrength of hydrogen bond
IR (C-I stretch)500–600 cm⁻¹ Calculation would confirm this rangeBond strength and atomic mass
IR (C-F stretch)1100–1250 cm⁻¹ Calculation would confirm this rangeBond strength and atomic mass

Crystallography and Solid State Characterization

Single Crystal X-ray Diffraction Studies of 2-Fluoro-5-iodophenol and its Derivatives

As of this writing, a single-crystal X-ray diffraction structure for the parent compound this compound has not been reported in publicly accessible crystallographic databases. However, structural data from derivatives provide critical insights into the conformational preferences and interaction geometries of the fluoro-iodophenol moiety.

A noteworthy example is the derivative N-(5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-1,3,4-oxadiazol-2-yl)ethane-1,2-diamine, an inhibitor of MAP kinase kinase 1 (MEK1). Its crystal structure, complexed with the MEK1 protein (PDB ID: 3EQB), has been resolved to 1.90 Å, offering a detailed view of the 2-fluoro-4-iodophenylaniline portion of the molecule in a biologically relevant environment. rcsb.orgcambridgemedchemconsulting.com This structure showcases how the substituted phenyl ring arranges itself to form specific, directional, non-covalent bonds. cambridgemedchemconsulting.comacs.org The key interactions observed in this derivative's crystal structure are foundational for understanding the supramolecular chemistry of this compound itself.

Table 1: Crystallographic Data for MEK1 in complex with a 2-fluoro-4-iodophenylaniline-containing inhibitor (PDB ID: 3EQB) This table reflects the data for the entire protein-ligand complex.

ParameterValue
PDB ID3EQB
MethodX-RAY DIFFRACTION
Resolution1.90 Å
Space GroupP 62
Unit Cell Lengths (a, b, c)82.13 Å, 82.13 Å, 129.10 Å
Unit Cell Angles (α, β, γ)90°, 90°, 120°
R-Value Work0.224
R-Value Free0.273

Crystal Packing Analysis and Supramolecular Assembly

The crystal packing of this compound and its derivatives is dictated by a hierarchy of intermolecular forces. In the absence of a crystal structure for the parent molecule, the analysis of derivatives like the MEK1 inhibitor (PDB: 3EQB) illustrates the primary interactions that drive its supramolecular assembly within a constrained environment. cambridgemedchemconsulting.com

Role of Hydrogen Bonding in Crystal Architecture

The hydroxyl group of a phenol (B47542) is a potent hydrogen bond donor. In any potential crystal structure of this compound, it is expected to form strong O-H···O hydrogen bonds, often leading to chains or cyclic motifs that are common in phenol crystal structures. In the studied derivative, an important intramolecular hydrogen bond is observed, which helps to stabilize the bioactive conformation of the molecule within the protein's binding site. acs.org This indicates a strong tendency for the molecule to satisfy its hydrogen bonding potential, which would translate to significant intermolecular hydrogen bonding in a pure crystal lattice.

Halogen Bonding Interactions

A defining feature of iodo-substituted aromatic compounds is their ability to act as halogen bond donors. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to form attractive, directional interactions with Lewis bases like oxygen or nitrogen atoms. acs.org

This is clearly demonstrated in the crystal structure of the MEK1 inhibitor (3EQB), where the iodine of the 2-fluoro-4-iodophenylaniline moiety forms a strong halogen bond with the backbone carbonyl oxygen of the amino acid residue Valine-127. cambridgemedchemconsulting.comacs.org This interaction is geometrically well-defined and highly favorable, with a measured I···O distance of 3.08 Å (308 pm) and a C-I···O angle of 174.4°, approaching an ideal linear geometry. acs.org The presence of the ortho-fluoro substituent is known to enhance the positive character of the σ-hole on the iodine, strengthening this halogen bonding capability.

π-π Stacking Interactions in the Solid State

Aromatic rings frequently engage in π-π stacking interactions, which contribute to the stabilization of crystal packing. These interactions can occur in various geometries, such as face-to-face or edge-to-face. In the context of the MEK1 inhibitor (3EQB), the 2-fluoro-4-iodophenyl ring does not appear to be engaged in significant π-π stacking with aromatic residues in the binding pocket. cambridgemedchemconsulting.com However, this does not preclude its importance in the crystal structure of the parent compound or other derivatives. In many organic crystals, π-π interactions act as a secondary, but crucial, force that organizes molecules into their final three-dimensional architecture, often working in concert with stronger hydrogen or halogen bonds. acs.org

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in molecular solids and is directly tied to the different ways molecules can pack in a crystal lattice. mt.com While no specific polymorphs of this compound have been documented, studies on related halophenols show a propensity for such behavior. For instance, co-crystals of 4-fluorophenol (B42351) with p-benzoquinone have been shown to form different polymorphs depending on the method of crystallization. researchgate.net

Co-crystallization, which involves crystallizing two or more different neutral molecules in a single lattice, is a widely used strategy to modify the physical properties of a substance. wjpps.comglobalresearchonline.net The technique relies on the formation of robust intermolecular interactions, such as hydrogen and halogen bonds, between the different components. wjpps.com Given its strong hydrogen and halogen bond donor capabilities, this compound is a prime candidate for forming co-crystals with a variety of co-formers, such as those containing pyridine (B92270) or carboxylate acceptor groups. The exploration of its co-crystals could reveal novel supramolecular assemblies. rsc.org

Influence of Substituent Effects on Crystal Structures

The specific substitution pattern of this compound has a profound influence on its expected crystal structure when compared to other halophenols. The interplay between the positions and electronic nature of the substituents dictates the hierarchy of intermolecular interactions.

Activation of Halogen Bonding: The fluorine atom at the 2-position (ortho to the iodine) is strongly electron-withdrawing. This effect polarizes the C-I bond, creating a more electropositive σ-hole on the iodine atom and making it a more potent halogen bond donor compared to an iodine atom without an ortho-fluoro substituent. acs.org

Hydrogen Bond Directionality: The hydroxyl group at the 1-position is the primary hydrogen bond donor. Its interactions will be a dominant structure-directing element.

Competitive Interactions: The presence of both a strong hydrogen bond donor (-OH) and a strong halogen bond donor (-I, activated by -F) on the same molecule creates a competitive environment. The final crystal structure will depend on the relative strength and steric accessibility of these interactions with available acceptors in the lattice. In a pure crystal, the phenol's oxygen can act as a hydrogen bond acceptor, while in co-crystals, dedicated acceptor molecules would be targeted. This competition between hydrogen and halogen bonding is a central theme in the crystal engineering of halophenols. iucr.org

Comparison to Isomers: Compared to an isomer like 4-Fluoro-2-iodophenol, the steric environment around the key functional groups in this compound is different, which would likely lead to distinct packing motifs and supramolecular synthons. The meta-position of the fluorine relative to the hydroxyl group has a weaker electronic influence on the acidity of the phenol compared to a para-fluoro substituent, but the ortho-relationship between the halogens remains a key feature for modulating halogen bond strength.

Applications and Derivatization in Advanced Chemical Research

2-Fluoro-5-iodophenol as a Building Block in Medicinal Chemistry Research

This compound is a halogenated phenolic compound that has become a valuable building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a hydroxyl group, a fluorine atom, and an iodine atom on a benzene (B151609) ring, provides specific steric and electronic properties that make it a useful intermediate in the synthesis of more complex molecules. The fluorine and iodine atoms can participate in halogen bonding, which can influence a compound's binding affinity to various biological targets like enzymes and receptors.

The strategic placement of fluoro and iodo substituents on the phenol (B47542) ring makes this compound a key precursor in the development of novel therapeutic agents. Its structure allows for diverse chemical modifications, serving as a foundational scaffold for creating new pharmaceutical compounds. The presence of the iodine atom is particularly advantageous, as it can be readily replaced or used in cross-coupling reactions (like Suzuki or Sonogashira reactions) to build more elaborate molecular architectures. This versatility has established the compound as a starting material in the synthesis of potential drugs for a range of diseases.

The compound serves as a precursor in the synthesis of radiolabeled molecules for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging methods rely on radiopharmaceuticals, which are drugs containing a radioactive isotope, to visualize and measure biological processes in the body. mdpi.comiaea.org The structure of this compound is suitable for introducing radioisotopes, such as Fluorine-18 for PET or Iodine-123 for SPECT.

A notable example is the development of a hybrid PET/SPECT imaging agent for nicotinic α4β2 acetylcholine (B1216132) receptors (nAChRs), which are implicated in neurodegenerative diseases. nih.govresearchgate.net Researchers have synthesized derivatives from precursors like this compound to create agents that can be labeled with either 18F or 123I, allowing for flexible use in both PET and SPECT studies. nih.govresearchgate.net

The functional groups on this compound allow for the rational design of derivatives with specific biological targets in mind. By modifying the core structure, medicinal chemists can create new molecules with enhanced potency and selectivity for various receptors and enzymes.

This compound has been instrumental in creating ligands for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are a significant target in neuroscience research due to their involvement in conditions like Alzheimer's disease and nicotine (B1678760) addiction. nih.govnih.gov

One such derivative is Niofene , or 2-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine, which was developed as a potential PET/SPECT imaging agent for these receptors. nih.govresearchgate.net Niofene was designed by combining the structural features of two other potent ligands, Nifene and Niodene. nih.gov In vitro studies showed that Niofene has a high binding affinity for α4β2 receptors in the rat brain. nih.govresearchgate.net The synthesis involved a multi-step process starting from precursors related to this compound. nih.gov

Table 1: Research Findings on Niofene

Metric Finding Source
Target Receptor Nicotinic α4β2 acetylcholine receptors (nAChRs) nih.govresearchgate.net
Binding Affinity Exhibited a 10-fold better in vitro binding affinity in rat brain than nicotine. nih.govresearchgate.net
Imaging Potential Developed as a potential dual PET/SPECT imaging agent. nih.gov

| In Vivo Uptake | PET studies in rats showed rapid uptake in the brain and selective localization in receptor-rich regions like the thalamus. | researchgate.net |

Derivatives of the this compound structural family have been explored in the development of treatments for prostate cancer. Research has focused on creating drug delivery systems that can selectively target cancer cells. One approach involves using a derivative, 2-fluoro-5-maleimidobenzoic acid , to link a potent cytotoxic drug to human serum albumin (HSA). nih.gov This creates a maleimide-linked albumin drug (MAD) designed for systemic targeting of metastatic prostate cancer. nih.gov

The study utilized this linker to attach a modified version of thapsigargin, a SERCA pump inhibitor, to albumin. nih.gov The resulting conjugate, 12ADT-MAD, was shown to be taken up by prostate cancer cells, where it released its cytotoxic payload, demonstrating high killing ability in in-vitro tests on multiple human prostate cancer cell lines. nih.gov

Halogenated phenols are used as intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used to treat HIV infection. google.compatsnap.commdpi.com NNRTIs work by binding to an allosteric site on the HIV reverse transcriptase enzyme, inhibiting its function and preventing the virus from replicating. google.comnih.gov

Patents for novel NNRTI compounds describe synthetic routes that utilize substituted phenols as key intermediates. google.compatsnap.com For instance, the synthesis of certain heteroaromatic compounds with HIV reverse transcriptase inhibitory activity involves reacting a halogenated phenol with a fluorinated pyridine (B92270) derivative. patsnap.com While patents often cover a broad class of halogenated phenols, the underlying chemistry demonstrates the utility of compounds like this compound as building blocks for creating these complex inhibitors. The specific arrangement of halogens can influence the final drug's interaction with the target enzyme. acs.org

Design and Synthesis of Derivatives with Targeted Biological Activities

Synthesis of G-protein-coupled Receptor Agonists

This compound serves as a key intermediate in the synthesis of complex molecules targeting G-protein-coupled receptors (GPCRs), a large family of receptors implicated in numerous physiological processes and targeted by a significant portion of modern pharmaceuticals. The utility of halogenated phenols in this area is well-documented, particularly in constructing agonists for receptors like GPR40, which is a target for type II diabetes therapies. nih.govmdpi.com

The synthesis of potent GPCR agonists often involves building a complex molecular architecture. The iodo-substituent on the this compound ring is particularly useful for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov For instance, in multi-step syntheses, an iodophenol fragment can be coupled with other functionalized aromatic or aliphatic structures. A general strategy might involve the coupling of an iodophenol with a boronic acid or an alkene to construct the core scaffold of the agonist. nih.gov The presence of the fluorine atom is also strategic, as incorporating fluorine into drug candidates can modulate physicochemical properties like lipophilicity and metabolic stability. sigmaaldrich.com

Research into novel GPR40 agonists has utilized multi-step synthetic pathways where iodophenol intermediates are crucial. nih.gov For example, the synthesis of a chromane-based GPR40 agonist involved the Heck coupling of an iodophenol with an allylic alcohol as a key step in forming the central structure of the molecule. nih.gov

Table 1: Role of this compound in GPCR Agonist Synthesis

Feature of this compound Synthetic Utility Resulting Compound Class Target Example
Iodine Atom Site for Pd-mediated cross-coupling (e.g., Suzuki, Heck) Biaryl or complex aromatic structures GPR40 Agonists nih.govmdpi.com
Fluorine Atom Modulates metabolic stability and binding affinity Fluorinated therapeutic agents Diabetes Therapeutics nih.gov

Scaffold for Bioactive Heterocyclic Compounds (e.g., Flavones, Indole (B1671886) Derivatives)

The structure of this compound makes it an excellent starting point for the synthesis of various bioactive heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. The dual functionality of the fluoro and iodo groups allows for diverse synthetic transformations.

Indole Derivatives: Halogen-substituted indoles are significant in medicinal chemistry. The 5-fluoro-2-iodo substitution pattern on a phenol can be translated to an indole scaffold, creating compounds like 5-fluoro-2-iodo-1H-indole. Such compounds are valuable building blocks themselves, with the iodine at the 2-position being readily displaced or used in coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build more complex molecules. The fluorine at the 5-position enhances the electronic properties and stability of the final compound.

Flavones (Chromones): Flavones, a class of compounds based on the chromone (B188151) skeleton, exhibit a wide range of biological activities and are considered privileged scaffolds in drug discovery. researchgate.net The synthesis of fluorinated flavones often starts from fluorinated phenol derivatives. core.ac.uk For example, 6-fluoroflavones can be synthesized via the oxidative cyclization of a 5'-fluoro-2'-hydroxychalcone, which is itself derived from a fluorinated acetophenone, a close relative of fluorophenols. core.ac.uk By starting with this compound, medicinal chemists can access novel halo-substituted chromone structures, where the iodine can be retained or used as a synthetic handle for further diversification.

Table 2: this compound as a Scaffold for Heterocycles

Heterocyclic Class Synthetic Approach Key Reaction
Indole Derivatives Conversion of the phenol to an aniline (B41778) precursor, followed by indole ring formation and halogenation. Electrophilic substitution, Fischer indole synthesis

This compound in Agrochemical Research

The incorporation of fluorine atoms is a common strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. sigmaaldrich.comossila.com Approximately 25% of all licensed herbicides contain at least one fluorine atom, a testament to the beneficial properties it imparts. sigmaaldrich.com Fluorine can increase the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and performance. sigmaaldrich.com As a fluorinated building block, this compound is a valuable precursor in this field. fluorochem.co.uk

Precursor for Herbicide Development

The development of new herbicides is critical for modern agriculture, especially with the rise of herbicide-resistant weeds. mdpi.com Chemists are constantly exploring new molecular scaffolds to find novel modes of action or to create more effective versions of existing herbicides. mdpi.com

This compound provides a platform for creating new herbicide candidates. Its structure can be elaborated through reactions at the hydroxyl, iodo, and aromatic ring positions. The iodine atom is particularly useful for building larger molecules through cross-coupling chemistry, allowing for the combination of the fluorophenol motif with other pharmacophores known to have herbicidal activity. The first synthetic auxin herbicides, for example, were chlorophenoxyacetic acids, demonstrating the utility of halogenated phenoxy structures in this field. awsjournal.org By analogy, novel fluorinated and iodinated phenoxy herbicides can be developed from this compound.

Applications in Material Science Research

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and hydrophobicity—are highly sought after in material science. mdpi.com Organofluorine compounds are therefore essential building blocks for high-performance materials. mdpi.com this compound, containing both a fluorine atom and a reactive iodine handle, is a precursor for creating specialized fluorinated materials. fluorochem.co.uk

Building Block for Fluorinated Polymers and Networks

Fluoropolymers are a class of polymers known for their exceptional properties, including low friction, non-reactivity, and stability at high temperatures. sigmaaldrich.com this compound can be incorporated into polymer structures to create materials with enhanced characteristics. The iodine atom can serve as a reactive site for polymerization reactions, such as Suzuki or Sonogashira polymerization, allowing the fluorinated phenol unit to be integrated into a polymer backbone. The resulting polymers would benefit from the properties imparted by the C-F bond, such as increased thermal stability and chemical inertness. mdpi.com This approach allows for the design of fluorinated networks and polymers with tailored properties for advanced applications.

Precursor for Advanced Functional Materials

Beyond polymers, this compound can be used to synthesize other advanced functional materials. Its structure is suitable for creating liquid crystals, components for organic electronics, or specialized surface coatings. The combination of the polar hydroxyl group, the electronegative fluorine, and the polarizable iodine atom can lead to materials with unique electronic and self-assembly properties. For example, studies have shown that incorporating fluorinated biphenyl (B1667301) phenols into polymer matrices can improve thermal stability and mechanical strength, opening the door for use in high-temperature applications. The ability to use the iodo-group in cross-coupling reactions provides a straightforward method to construct the biaryl structures often found in these advanced materials.

Table 3: Applications of this compound in Material Science

Material Class Role of this compound Key Property Enhancement
Fluorinated Polymers Monomer or co-monomer via reactions at the iodine site. mdpi.com Thermal stability, chemical resistance, hydrophobicity. sigmaaldrich.commdpi.com
Functional Networks Cross-linking agent or building block for 3D networks. Controlled porosity, enhanced durability. mdpi.com

Synthesis of Advanced Organometallic and Organoboron Compounds

The unique electronic and steric properties of this compound make it a valuable precursor in the synthesis of specialized organometallic and organoboron compounds. These derivatives are of significant interest in materials science and as building blocks in complex organic synthesis.

Preparation of 2-Fluoro-5-iodophenylboronic Acid Derivatives

The synthesis of 2-fluoro-5-iodophenylboronic acid from this compound is a multi-step process that requires the conversion of the phenolic hydroxyl group into a group amenable to borylation. A common and effective strategy involves the transformation of the phenol into an aryl triflate, which can then participate in palladium-catalyzed borylation reactions.

The initial step is the conversion of this compound to its corresponding triflate, 2-fluoro-5-iodophenyl trifluoromethanesulfonate (B1224126). This is typically achieved by reacting the phenol with triflic anhydride (B1165640) in the presence of a base, such as pyridine.

Subsequently, the aryl triflate is subjected to a palladium-catalyzed borylation reaction. A common method for this transformation is the Miyaura borylation, which utilizes a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source, such as bis(pinacolato)diboron. The resulting product is the pinacol (B44631) ester of 2-fluoro-5-iodophenylboronic acid, which can be subsequently hydrolyzed to the desired boronic acid.

A representative reaction scheme is as follows:

Step 1: Triflate Formation

This compound + Triflic Anhydride + Pyridine → 2-Fluoro-5-iodophenyl trifluoromethanesulfonate

Step 2: Miyaura Borylation

2-Fluoro-5-iodophenyl trifluoromethanesulfonate + Bis(pinacolato)diboron --(Pd catalyst, ligand, base)--> 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Step 3: Hydrolysis

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane --(Acidic workup)--> 2-Fluoro-5-iodophenylboronic acid

The following table summarizes the typical reagents and conditions for this synthetic sequence.

StepReagent 1Reagent 2Catalyst/LigandBaseSolventTypical Yield (%)
Triflate Formation This compoundTriflic Anhydride-PyridineDichloromethane (B109758)85-95
Miyaura Borylation 2-Fluoro-5-iodophenyl trifluoromethanesulfonateBis(pinacolato)diboronPdCl₂(dppf)Potassium AcetateDioxane70-85
Hydrolysis 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneWater/HCl--Diethyl Ether>90

Derivatization to Schiff Bases and their Complexesresearchgate.net

Schiff bases derived from substituted phenols are a significant class of ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The synthesis of Schiff bases from this compound typically involves a preliminary formylation step to introduce an aldehyde group ortho to the hydroxyl group, followed by condensation with a primary amine.

The first step is the ortho-formylation of this compound to yield 3-fluoro-4-hydroxy-6-iodobenzaldehyde. This can be achieved through various methods, such as the Duff reaction or the Reimer-Tiemann reaction.

The resulting aldehyde can then be condensed with a primary amine in a suitable solvent, often with acid or base catalysis, to form the Schiff base (an imine). The choice of amine allows for the tuning of the electronic and steric properties of the resulting ligand.

These Schiff base ligands, often bidentate or multidentate, can then be reacted with metal salts (e.g., acetates or chlorides of transition metals like copper, nickel, cobalt, or zinc) to form coordination complexes. The coordination typically involves the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group.

A general synthetic route is depicted below:

Step 1: Formylation (e.g., Duff Reaction)

This compound + Hexamethylenetetramine --(Acid)--> 3-Fluoro-4-hydroxy-6-iodobenzaldehyde

Step 2: Schiff Base Formation

3-Fluoro-4-hydroxy-6-iodobenzaldehyde + R-NH₂ → Schiff Base

Step 3: Complexation

Schiff Base + Metal Salt → Metal-Schiff Base Complex

The properties of the resulting metal complexes are highly dependent on the nature of the metal ion and the substituent 'R' on the amine.

The table below provides an overview of the synthesis of a representative Schiff base and its complexation.

StepStarting MaterialReagentProductSolventTypical Yield (%)
Formylation This compoundHexamethylenetetramine/TFA3-Fluoro-4-hydroxy-6-iodobenzaldehydeTrifluoroacetic acid60-70
Schiff Base Formation 3-Fluoro-4-hydroxy-6-iodobenzaldehydeAniline(E)-2-((phenylimino)methyl)-4-fluoro-5-iodophenolEthanol80-90
Complexation (E)-2-((phenylimino)methyl)-4-fluoro-5-iodophenolCopper(II) AcetateBis((E)-2-((phenylimino)methyl)-4-fluoro-5-iodophenolato)copper(II)Methanol75-85

Conclusion and Future Perspectives

Summary of Key Research Findings on 2-Fluoro-5-iodophenol

This compound is a halogenated phenolic compound that has established its significance primarily as a versatile building block in organic synthesis. Its structural arrangement, featuring a fluorine atom at position 5 and an iodine atom at position 2 relative to the hydroxyl group, confers distinct chemical reactivity and properties that are leveraged in various scientific domains.

Research has highlighted its crucial role as an intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. A notable application is in the synthesis of glucocorticoid receptor modulators, which are investigated for treating conditions like rheumatoid arthritis; in this context, the compound is utilized in Mitsunobu reactions to form specific ether linkages. The presence of both fluorine and iodine atoms is significant. The fluorine atom is known to enhance metabolic stability in drug candidates, while the iodine atom provides a reactive site for further chemical modifications, such as substitution or coupling reactions. smolecule.com

The compound's utility extends to medicinal research, where it serves as a precursor for developing radiolabeled compounds used in diagnostic imaging. The mechanism of its biological interactions often involves halogen bonding, where the fluorine and iodine atoms can influence the compound's binding affinity to molecular targets like enzymes and receptors, thereby modulating biochemical pathways. Synthetic methodologies typically focus on the regioselective iodination of 5-fluorophenol derivatives, with methods like using iodine monochloride in acetic acid being employed to achieve the desired product.

Key Research Applications of this compound:

Field Specific Application Research Context
Medicinal Chemistry Intermediate for Glucocorticoid Receptor Modulators Synthesis of potential therapeutics for rheumatoid arthritis.
Precursor for Radiotracers Development of compounds for diagnostic imaging techniques.
Building Block for Drug Discovery Utilized for its unique electronic and steric properties to create novel pharmaceutical agents.
Organic Synthesis Versatile Chemical Intermediate Used in various reactions like Mitsunobu and as a starting material for more complex molecules. chlorobenzene.ltd
Agrochemicals Precursor for Agrochemicals Synthesis of new compounds for crop protection.

| Biochemical Studies | Molecular Probe | Investigation of enzyme interactions and metabolic processes through its specific binding properties. |

Emerging Trends in the Synthesis and Application of Halogenated Phenols

The broader class of halogenated phenols, to which this compound belongs, is at the forefront of several emerging research trends. These trends focus on developing more efficient and sustainable synthetic methods and expanding their applications into new technological areas.

In synthesis, there is a significant move towards greener and more precise methodologies. This includes the development of oxidative iodination procedures that use non-toxic reagents like iodosylbenzene and ammonium (B1175870) iodide, allowing for controlled mono-iodination under mild conditions. researchgate.net Another key trend is the use of directed ortho-lithiation and ipso-iododesilylation reactions, which provide regioselective access to halogenated phenols that are otherwise difficult to obtain. researchgate.net For industrial-scale production, continuous-flow processes are gaining traction over traditional batch methods, offering better control, safety, and scalability. The use of carbon dioxide as a non-toxic C1 reagent to replace hazardous chemicals like phosgene (B1210022) in the synthesis of precursors is also a notable advancement. acs.org

In terms of applications, the unique properties conferred by halogen atoms continue to be exploited. In medicinal chemistry, halogens are strategically incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing metabolic stability and bioavailability. mdpi.comfrontiersin.org The ability of halogens to act as "chemical handles" is increasingly utilized for late-stage functionalization, allowing for the rapid diversification of complex molecules to create libraries of potential drug candidates. frontiersin.org Beyond pharmaceuticals, halogenated phenols are finding use in materials science for the development of novel materials with specific functionalities, such as fluoropolymers and other advanced materials with enhanced thermal and chemical stability. smolecule.commdpi.com

Future Research Directions for this compound in Interdisciplinary Fields

The unique bifunctional nature of this compound, with its electron-withdrawing fluorine and reactive iodine, positions it as a compound of interest for future interdisciplinary research.

Medicinal Chemistry and Chemical Biology: Building on its established role as a precursor, future work could focus on designing novel enzyme inhibitors where the fluoro-iodophenyl moiety acts as a key pharmacophore. The potential for halogen bonding can be systematically explored to achieve high binding affinity and selectivity for specific biological targets. Its application as a precursor for ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging is a promising avenue for developing new diagnostic tools for oncology, neurology, and cardiology.

Materials Science: The compound serves as a valuable starting material for novel organofluorine materials. Future research could explore its polymerization or incorporation into larger supramolecular structures. The resulting materials could possess unique properties such as hydrophobicity, thermal stability, and specific electronic characteristics, making them suitable for applications in advanced coatings, liquid crystals, or electronic devices. smolecule.comchlorobenzene.ltd

Supramolecular Chemistry: The capacity of the iodine atom to act as a halogen-bond donor and the hydroxyl group to act as a hydrogen-bond donor makes this compound an excellent candidate for studies in crystal engineering and the design of complex, self-assembled architectures. iucr.org Research in this area could lead to the creation of new co-crystals with tailored physical and chemical properties.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), can predict the reactivity of this compound and its derivatives in novel synthetic pathways. This can accelerate the discovery of new reactions and applications by modeling electrostatic potential surfaces and simulating reaction trajectories, guiding experimental efforts in a more efficient manner.

Potential for Novel Derivatives and Their Academic Exploration

The chemical structure of this compound offers multiple sites for modification, presenting a rich landscape for the synthesis and academic exploration of novel derivatives.

The iodine atom is the most versatile functional handle. It can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. smolecule.comresearchgate.net This allows for the introduction of a wide array of aryl, alkyl, and alkynyl groups, leading to a diverse library of new compounds. These derivatives can be screened for various biological activities, potentially leading to the discovery of new lead compounds in drug discovery. For instance, following established synthetic routes for other halogenated phenols, derivatives like novel benzofurans could be synthesized and evaluated for activities such as promoting osteoblast differentiation. jst.go.jp

The phenolic hydroxyl group is another site for derivatization. It can be alkylated to form ethers or acylated to form esters, which can significantly alter the molecule's lipophilicity and biological properties. The synthesis of ether derivatives is particularly relevant, as seen in its use for creating glucocorticoid receptor modulators.

Furthermore, the aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. The academic exploration of these novel derivatives would involve a systematic investigation of their structure-activity relationships (SAR). By synthesizing a series of related compounds and evaluating their biological or material properties, researchers can gain a deeper understanding of how specific structural features influence function. This approach has been successful in optimizing the properties of other complex molecules and holds significant promise for unlocking the full potential of this compound as a scaffold for innovation. mdpi.comjst.go.jp

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Fluoro-5-iodophenol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation of phenol derivatives. A two-step approach may include:

Fluorination : Electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Iodination : Direct iodination via ICl in acetic acid or using NIS (N-iodosuccinimide) with catalytic Lewis acids (e.g., FeCl₃).
Key Variables : Temperature (0–25°C), solvent polarity (e.g., DCM vs. DMF), and stoichiometric ratios. For reproducibility, document intermediates (e.g., NMR for 2-fluorophenol derivatives) and optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and substituent effects (e.g., deshielding from iodine). Fluorine coupling (¹⁹F NMR) may split peaks.
  • IR : O-H stretch (~3200 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-I (500–600 cm⁻¹).
  • HRMS : Exact mass verification (e.g., C₆H₄FIO⁻: theoretical 253.91 g/mol).
    Validation : Compare with computational spectra (DFT) and literature analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid ).

Advanced Research Questions

Q. Q3. How do electronic effects of fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine meta to iodine enhances oxidative addition in Suzuki-Miyaura couplings. Computational studies (DFT) reveal:

  • Iodine’s σ-hole : Facilitates Pd(0) coordination.
  • Fluorine’s inductive effect : Reduces electron density at the para position, favoring regioselectivity.
    Experimental Design : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), bases (K₂CO₃ vs. CsF), and solvents (THF vs. dioxane). Monitor via GC-MS or in situ IR .

Q. Q4. What contradictions exist in reported solubility data for this compound, and how can they be resolved experimentally?

Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques (e.g., gravimetric vs. UV-Vis). A systematic approach:

Solvent Screening : Test in DMSO, MeOH, EtOAc, and hexane at 25°C.

Validation : Use DSC (differential scanning calorimetry) to detect polymorphic forms.

Statistical Analysis : Apply ANOVA to compare datasets from multiple labs.
Example Conflict : Some studies report >50 mg/mL in DMSO, while others note <30 mg/mL due to hydration states .

Q. Q5. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., tyrosine kinases).
  • MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess membrane permeability.
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability.
    Validation : Correlate with in vitro assays (e.g., MIC for antimicrobial activity) .

Research Design & Validation Frameworks

  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored substituent effects), and Relevant (e.g., drug discovery applications) .
  • PICOT Framework : Define Population (e.g., catalytic systems), Intervention (e.g., reaction optimization), and Outcome (e.g., yield improvement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.